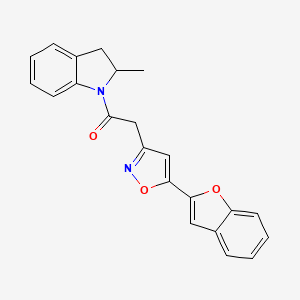

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c1-14-10-15-6-2-4-8-18(15)24(14)22(25)13-17-12-21(27-23-17)20-11-16-7-3-5-9-19(16)26-20/h2-9,11-12,14H,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJHAYZEANIEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be represented as follows:

Structure

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 293.33 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives with benzofuran and isoxazole moieties have shown promising results against various cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.37 µM to 7.91 µM, indicating potent activity compared to standard chemotherapeutics like sorafenib .

The proposed mechanism of action for these compounds includes:

- Induction of Apoptosis : Flow cytometry analyses revealed that these compounds can induce apoptotic cell death in cancer cells, particularly through activation of the intrinsic apoptotic pathway.

- Cell Cycle Arrest : Compounds were found to block the cell cycle at the sub-G1 phase, preventing further proliferation of cancer cells.

- Targeting VEGFR : In silico docking studies suggest that these compounds may bind to the active site of vascular endothelial growth factor receptor (VEGFR), inhibiting angiogenesis in tumors .

Study 1: Synthesis and Evaluation of Isoxazole Derivatives

A study synthesized a series of isoxazole derivatives based on the benzofuran scaffold. These derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced biological activity, with some derivatives exhibiting IC50 values as low as 0.37 µM against HeLa cells .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlighted that modifications in the indolin moiety could lead to improved potency and selectivity towards cancer cells. The presence of electron-withdrawing groups on the benzofuran ring was found to correlate with increased cytotoxicity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone and its analogs:

Notes:

- Structural Diversity : The target compound’s benzofuran-isoxazole-indoline architecture distinguishes it from analogs featuring pyrazole (IV, 9b) or simpler furan () cores. The indoline moiety may enhance lipophilicity or target selectivity compared to pyrazole or oxadiazole derivatives .

- Functional Group Impact: Ethanone Linkage: Present in all compounds, this group likely stabilizes molecular conformation or participates in hydrogen bonding. Heterocyclic Systems: Isoxazole (target compound) vs. pyrazole (IV, 9b): Isoxazole’s oxygen and nitrogen atoms may alter electronic properties, influencing binding to biological targets like PARP-1 or microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.